molecular formula C15H17NO B13523874 1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol

1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol

Cat. No.: B13523874
M. Wt: 227.30 g/mol
InChI Key: QCQBQJKJPDCSPE-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol is an organic compound that features a biphenyl group attached to an ethan-1-ol moiety with a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol typically involves the reaction of 4-bromobiphenyl with 2-(methylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol: Similar structure but lacks the methyl group on the amino moiety.

    1-([1,1’-Biphenyl]-4-yl)-2-(dimethylamino)ethan-1-ol: Contains an additional methyl group on the amino moiety.

    1-([1,1’-Biphenyl]-4-yl)-2-(ethylamino)ethan-1-ol: Features an ethyl group instead of a methyl group on the amino moiety.

Uniqueness

1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the biphenyl group enhances its stability and potential for interactions with various molecular targets .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-(methylamino)-1-(4-phenylphenyl)ethanol

InChI

InChI=1S/C15H17NO/c1-16-11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,15-17H,11H2,1H3

InChI Key

QCQBQJKJPDCSPE-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=C(C=C1)C2=CC=CC=C2)O

Origin of Product

United States

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